dTDP-L-mycarose

Description

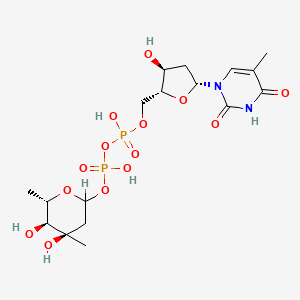

Structure

3D Structure

Propriétés

Numéro CAS |

39950-81-7 |

|---|---|

Formule moléculaire |

C17H28N2O14P2 |

Poids moléculaire |

546.4 g/mol |

Nom IUPAC |

[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13?,14-,17+/m0/s1 |

Clé InChI |

WILFWCJMOXHLEQ-SQHZWGCWSA-N |

SMILES |

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@](CC(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |

SMILES canonique |

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |

Synonymes |

thymidinediphosphomycarose |

Origine du produit |

United States |

Biosynthesis of Dtdp L Mycarose: Pathway Elucidation and Intermediates

Origin from Glucose-1-Phosphate

The initial stages of dTDP-L-mycarose biosynthesis involve the activation of glucose and its subsequent modification.

The pathway commences with glucose-1-phosphate, a central intermediate in carbohydrate metabolism. This molecule is activated by reacting with thymidine (B127349) triphosphate (dTTP) to form thymidine diphosphate (B83284) glucose (dTDP-D-glucose). This nucleotidyl activation is catalyzed by the enzyme dTDP-D-glucose synthase, often referred to by gene names such as RmlA or GerD in different organisms researchgate.netoup.com. This reaction couples the glucose moiety to the thymidine diphosphate carrier, preparing it for further enzymatic modifications.

Reaction: Glucose-1-phosphate + dTTP → dTDP-D-glucose + Pyrophosphate (PPi)

Following nucleotidyl activation, dTDP-D-glucose undergoes a series of modifications to yield dTDP-4-keto-6-deoxy-D-glucose. This molecule is a pivotal intermediate, serving as a precursor not only for this compound but also for many other 6-deoxyhexose sugars found in bacterial secondary metabolites oup.comebi.ac.ukjmb.or.krasm.orggenome.jp.

The transformation of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose is primarily catalyzed by dTDP-glucose 4,6-dehydratase (EC 4.2.1.46), also known by gene names like TylA2 or GerE nih.govoup.comebi.ac.ukjmb.or.kr. This enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, facilitating a complex reaction sequence that involves dehydrogenation at the C-4 position, followed by dehydration and subsequent reduction at C-6 to form the deoxy sugar backbone ebi.ac.ukjmb.or.kr.

Reaction: dTDP-D-glucose + NAD+ → dTDP-4-keto-6-deoxy-D-glucose + NADH + H+

Key Enzymatic Transformations in the L-Mycarose Pathway

The conversion of the common intermediate, dTDP-4-keto-6-deoxy-D-glucose, into the specific deoxy sugar L-mycarose involves a series of stereochemically defined enzymatic reactions, including epimerization, ketoreduction, and C-methylation.

Epimerization reactions are critical for altering the stereochemistry of the sugar backbone. In the biosynthesis of this compound, a key epimerization event occurs at the C-5 position. Enzymes such as TylK from Streptomyces fradiae or MegDIV from Micromonospora megalomicea have been identified as 5-epimerases that catalyze this specific stereochemical inversion nih.govacs.orgasm.orgacs.org. These enzymes convert the D-configuration at C-5 to the L-configuration required for L-mycarose.

Example Enzyme: TylK Function: C-5 Epimerase Reaction: dTDP-4-keto-6-deoxy-D-glucose derivative → dTDP-4-keto-6-deoxy-L-glucose derivative

Following or preceding epimerization, the keto group at the C-4 position must be reduced to a hydroxyl group. This reduction step is catalyzed by specific ketoreductases. For instance, TylC2 from Streptomyces fradiae has been characterized as a 4-ketoreductase responsible for this transformation in the L-mycarose pathway nih.govacs.orgacs.org. Other reductases, such as GerK1 and MtmTIII, also perform similar C-4 ketoreduction reactions in the biosynthesis of related deoxy sugars oup.comresearchgate.netresearchgate.net. These enzymes typically utilize NADPH or NADH as a cofactor.

Example Enzyme: TylC2 Function: 4-Ketoreductase Reaction: dTDP-4-keto-6-deoxy-L-glucose derivative + NADPH/NADH → this compound (or precursor) + NADP+/NAD+

A distinctive feature of L-mycarose is the presence of a methyl group at the C-3 position. This methylation is accomplished by specific C-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor nih.govacs.orgdtic.mil. TylC3 is a well-characterized methyltransferase involved in this step of L-mycarose biosynthesis nih.govacs.org. Other enzymes, like MtmC and EryBIII, also function as C-methyltransferases in the synthesis of L-mycarose or related sugars, with some exhibiting bifunctional activity researchgate.netdtic.milgoogle.com. The precise placement of this methyl group is crucial for the final structure of L-mycarose.

Example Enzyme: TylC3 Function: C-3 Methyltransferase Reaction: Intermediate + SAM → 3-C-methylated intermediate + S-adenosyl-L-homocysteine (SAH)

Compound Names

this compound (dTDP-2,6-dideoxy-3-C-methyl-β-L-ribo-hexose)

Glucose-1-phosphate

dTDP-D-glucose

dTDP-4-keto-6-deoxy-D-glucose (dTDP-4-oxo-6-deoxy-D-glucose)

dTTP (Thymidine triphosphate)

NAD+ (Nicotinamide adenine dinucleotide)

NADH (Reduced nicotinamide adenine dinucleotide)

NADPH (Reduced nicotinamide adenine dinucleotide phosphate)

SAM (S-adenosyl-L-methionine)

L-mycarose

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name (Example) | Enzyme Class/Function | Reaction Catalyzed | Cofactors Required | Associated Gene (Example) |

| dTDP-D-glucose synthase | Nucleotidyl transferase | Glucose-1-phosphate + dTTP → dTDP-D-glucose + PPi | None | RmlA, GerD |

| dTDP-glucose 4,6-dehydratase | Dehydratase, Oxidoreductase | dTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucose | NAD+ | TylA2, GerE |

| TylK | Carbohydrate Epimerase | Epimerization at C-5 of dTDP-4-keto-6-deoxy-D-glucose derivative | None | tylK |

| TylC2 | Oxidoreductase (Ketoreductase) | Reduction of C-4 keto group to hydroxyl | NADPH/NADH | tylC2 |

| TylC3 | Transferase (Methyltransferase) | Methylation at C-3 position | SAM | tylC3 |

Table 2: Key Intermediates in this compound Biosynthesis

| Intermediate Name | Chemical Formula (Approx.) | Role in Pathway | Precursor | Product (of this step) |

| dTDP-D-glucose | C17H28N2O14P2 | Activated glucose, precursor for deoxy sugar synthesis | Glucose-1-phosphate, dTTP | dTDP-4-keto-6-deoxy-D-glucose |

| dTDP-4-keto-6-deoxy-D-glucose (C11907) | C16H24N2O15P2 | Common intermediate in 6-deoxyhexose biosynthesis; undergoes epimerization, ketoreduction, and methylation. | dTDP-D-glucose | Various deoxy sugar precursors |

| dTDP-4-keto-6-deoxy-L-glucose derivative | Varies | Intermediate after C-5 epimerization, awaiting C-4 ketoreduction and C-3 methylation. | dTDP-4-keto-6-deoxy-D-glucose derivative | 3-C-methylated or C-4 reduced derivatives |

| 3-C-methylated intermediate | Varies | Intermediate after C-3 methylation, awaiting C-5 epimerization and C-4 ketoreduction. | dTDP-4-keto-6-deoxy-D-glucose derivative | This compound precursor (after epimerization/reduction) |

Proposed Sequential Pathway Steps for this compound Formation

The biosynthesis of this compound, a crucial deoxyhexose sugar component of the macrolide antibiotic tylosin (B1662201) produced by Streptomyces fradiae, involves a meticulously orchestrated series of enzymatic transformations. This pathway begins with the common precursor TDP-D-glucose and proceeds through several modifications, including deoxygenation, ketoreduction, methylation, and epimerization, to yield the final L-mycarose moiety acs.orgnih.govnih.gov. Research has identified key genes and their corresponding enzymes responsible for these conversions, such as tylA2 (4,6-dehydratase), tylX3 (2-dehydrase), tylC1 (3-reductase), tylC3 (methyltransferase), tylK (5-epimerase), and tylC2 (4-ketoreductase) nih.govnih.gov.

The pathway is understood to proceed through the following sequential steps:

Initial Dehydrations and Reduction : The process initiates with TDP-D-glucose. This precursor undergoes a series of modifications catalyzed by specific enzymes. First, a 4,6-dehydratase (TylA2) acts on TDP-D-glucose, followed by a 2-dehydrase (TylX3) and a 3-reductase (TylC1). These sequential enzymatic reactions lead to the formation of TDP-4-keto-6-deoxy-D-glucose, a key intermediate that features a ketone group at the C4 position and is deoxygenated at C6 nih.gov.

C3-Methylation : The subsequent step involves the specific introduction of a methyl group at the C3 position of the sugar moiety. This methylation is catalyzed by the enzyme TylC3, a methyltransferase. The high specificity of TylC3 is critical for the accurate synthesis of this compound, as it ensures the correct placement of the methyl group, which is essential for the final structure nih.gov. This reaction yields TDP-3-methyl-4-keto-6-deoxy-D-glucose.

C5-Epimerization : Following the methylation step, the stereochemistry at the C5 position of the sugar intermediate is inverted. This epimerization is carried out by the enzyme TylK, which functions as a 5-epimerase. This transformation converts TDP-3-methyl-4-keto-6-deoxy-D-glucose into TDP-3-methyl-4-keto-L-deoxy-D-glucose, establishing the L-configuration at C5 nih.govnih.gov.

C4-Ketoreduction : The final enzymatic step in the formation of this compound involves the reduction of the ketone group at the C4 position. This reaction is catalyzed by the enzyme TylC2, a 4-ketoreductase acs.orgnih.gov. While TylC2 has been noted to exhibit some degree of substrate promiscuity, its precise role in this pathway, in conjunction with the specific preceding modifications, ensures the successful synthesis of this compound nih.gov. This reduction yields the biologically active this compound.

Pathway Enzymes and Intermediates

| Step | Enzyme(s) Involved | Starting Intermediate | Product Intermediate | Key Transformation |

| 1 | TylA2 (4,6-dehydratase) | TDP-D-glucose | Intermediate 5 | 4,6-Dehydration |

| 2 | TylX3 (2-dehydrase) | Intermediate 5 | Intermediate 6 | 2-Dehydration |

| 3 | TylC1 (3-reductase) | Intermediate 6 | TDP-4-keto-6-deoxy-D-glucose (Intermediate 7) | 3-Ketoreduction |

| 4 | TylC3 (Methyltransferase) | TDP-4-keto-6-deoxy-D-glucose | TDP-3-methyl-4-keto-6-deoxy-D-glucose (Intermediate 8) | C3-Methylation |

| 5 | TylK (5-Epimerase) | TDP-3-methyl-4-keto-6-deoxy-D-glucose | TDP-3-methyl-4-keto-L-deoxy-D-glucose (Intermediate 9) | C5-Epimerization |

| 6 | TylC2 (4-Ketoreductase) | TDP-3-methyl-4-keto-L-deoxy-D-glucose | This compound | C4-Ketoreduction |

Enzymology and Mechanistic Insights into Dtdp L Mycarose Biosynthesis

Glucose-1-Phosphate Thymidylyltransferases (e.g., RfbA/OleS/TylA1)

Glucose-1-phosphate thymidylyltransferases, often referred to as dTDP-glucose synthases or dTDP-glucose pyrophosphorylases, catalyze the initial step in the biosynthesis of dTDP-deoxy sugars. These enzymes are responsible for the formation of dTDP-α-D-glucose from dTTP (deoxythymidine triphosphate) and α-D-glucose 1-phosphate. This reaction is fundamental for providing the activated sugar substrate for subsequent modifications.

dTTP + α-D-glucose 1-phosphate + H⁺ ⇌ dTDP-α-D-glucose + diphosphate (B83284) uniprot.org

Enzymes like RfbA (also known as RmlA) from Escherichia coli are well-characterized examples. They typically function as homotetramers nih.govebi.ac.uk and follow a sequential ordered bi-bi catalytic mechanism uniprot.orgnih.gov. In this mechanism, substrates bind to the enzyme in a specific order, undergo catalytic transformation, and then the products are released sequentially. The enzyme exhibits activity towards both dTTP and UTP, with a preference for dTTP iucr.org. The reverse reaction, the pyrophosphorolysis of dTDP-α-D-glucose, also occurs, indicating the reversible nature of this enzymatic step uniprot.orgnih.gov.

Glucose-1-phosphate thymidylyltransferases display specificity for their substrates. For instance, RfbA from Pseudomonas aeruginosa has reported Michaelis constants (Km) of approximately 7.8 μM for dTTP and 9.5 μM for α-D-glucose 1-phosphate acs.org. Other studies report a Km for α-D-glucose 1-phosphate around 30 μM in the presence of dTTP iucr.org. The enzyme's activity is influenced by factors such as pH and the presence of divalent cations like Mg²⁺, although specific optimal conditions vary between different bacterial species nih.gov. These enzymes are crucial regulators of deoxy sugar biosynthesis, as the product, dTDP-α-D-glucose, serves as the common precursor for a wide range of deoxy sugars, including dTDP-L-mycarose. RfbA is also known to be inhibited by the end-product dTDP-L-rhamnose, providing a feedback mechanism for regulating L-rhamnose production nih.gov. OleS and TylA1 are homologous enzymes found in other pathways, such as L-oleandrose and tylosin (B1662201) biosynthesis, respectively, performing analogous functions in activating glucose for deoxy sugar formation nih.govnih.govcaister.com.

Table 1: Kinetic Parameters for Glucose-1-Phosphate Thymidylyltransferases

| Enzyme (Example) | Substrate | Km (μM) | Vmax (μmol/min/mg) | kcat/S₀.₅ (M⁻¹s⁻¹) | Reference |

| RfbA (P. aeruginosa) | dTTP | 7.8 (95% CI 4.3–14.4) | - | - | acs.org |

| RfbA (P. aeruginosa) | α-D-glucose 1-phosphate | 9.5 (95% CI 6.8–13.5) | - | - | acs.org |

| RfbA (Bacillus anthracis) | α-D-glucose 1-phosphate | 30 ± 2 | 6.60 ± 0.10 | 4.31 x 10⁴ | iucr.org |

| RfbA (E. coli K12) | dTTP | 20.5 | - | - | uniprot.org |

Note: Vmax and kcat/S₀.₅ values are from specific experimental conditions and may vary.

dTDP-Glucose 4,6-Dehydratases (e.g., RfbB/OleE/TylA2)

dTDP-glucose 4,6-dehydratases represent the second crucial enzymatic step in the biosynthesis of many 6-deoxyhexoses, including L-mycarose. These enzymes catalyze the conversion of dTDP-α-D-glucose into dTDP-4-keto-6-deoxy-D-glucose, an intermediate essential for forming the deoxy sugar backbone. This transformation involves a complex mechanism of oxidation, dehydration, and reduction.

The core reaction catalyzed by dTDP-glucose 4,6-dehydratases involves the removal of the hydroxyl groups at the C4 and C6 positions of dTDP-α-D-glucose. This process is NAD⁺-dependent and proceeds through a series of distinct chemical steps:

Oxidation: The enzyme, with the cofactor NAD⁺, oxidizes the C4 hydroxyl group of dTDP-α-D-glucose to a ketone, forming a transient intermediate. This step involves proton abstraction from the C4 hydroxyl by a catalytic base and hydride transfer to NAD⁺, generating NADH frontiersin.orgnih.govkoreascience.krnih.govrsc.orgnih.gov.

Dehydration: Following oxidation, the hydroxyl group at the C6 position is eliminated as water. This step is facilitated by the enzyme's active site, which positions the substrate to allow for intramolecular reactions, often involving proton abstraction from C5 and elimination of the C6 hydroxyl rsc.orgresearchgate.net.

Reduction: Finally, NADH donates a hydride back to the C6 position, completing the deoxygenation process and yielding dTDP-4-keto-6-deoxy-D-glucose nih.govkoreascience.krnih.govrsc.org.

dTDP-glucose 4,6-dehydratases, such as RfbB (also known as RmlB), typically function as homodimers frontiersin.orgnih.govbiorxiv.orgnih.gov. Each monomer consists of two distinct domains: an N-terminal domain that binds the NAD⁺ cofactor, characterized by a Rossmann fold, and a C-terminal domain responsible for binding the sugar nucleotide substrate, dTDP-D-glucose frontiersin.orgnih.govbiorxiv.orgnih.gov. These domains converge to form a central active site cavity. The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, indicated by conserved motifs like the Gly-X-Gly-X-X-Gly sequence at the N-terminus and the Tyr-X-X-X-Lys catalytic couple frontiersin.orgnih.govbiorxiv.org.

Table 2: Kinetic Parameters for dTDP-Glucose 4,6-Dehydratases

| Enzyme (Example) | Substrate | Km (μM) | Vmax (nmol min⁻¹ mg⁻¹) | Inhibitor | Reference |

| RfbB (E. coli) | dTDP-D-glucose | 70 | - | - | frontiersin.org |

| RfbB (E. coli) | dTDP-D-glucose | 32 | 335 | dTTP, TDP | researchgate.netjmb.or.kr |

| RfbB (Streptomyces sp. C5) | NAD⁺ | 19.2 | - | - | nih.gov |

| RfbB (Streptomyces sp. C5) | dTDP-D-glucose | 31.3 | 309 | - | nih.gov |

| RfbB (Streptomyces peucetius) | NAD⁺ | 20.1 | 180 | - | nih.gov |

| RfbB (Streptomyces peucetius) | dTDP-D-glucose | 34.7 | 201 | - | nih.gov |

| DesIV (Streptomyces venezuelae) | dTDP-glucose | ~20-50 | - | dTDP | nih.gov |

| E. coli RfbB (RmlB) | dTDP-glucose | 70 | - | - | jmb.or.kr |

Note: Kinetic parameters can vary significantly depending on the source organism and experimental conditions.

The active site residues are highly conserved across different species, underscoring their critical roles in catalysis. Mutagenesis studies have confirmed the importance of residues like Asp128, Glu129, and Tyr151 in S. venezuelae DesIV for activity nih.govrsc.org, and His79 in a similar dehydratase was found to be essential for catalysis koreascience.kr. The enzyme's structure provides insights into how the substrate is precisely positioned for the complex series of chemical reactions.

C3-Ketoreductases (e.g., MegBIIa:MegBIIb Heterodimer)

The biosynthesis of L-mycarose, a 2,6-dideoxy-3-methylhexose, involves modifications beyond the 4,6-dehydration. Specifically, the introduction of the methyl group at C3 and the correct stereochemistry at this position are critical. While the prompt mentions C3-ketoreductases, the specific pathway for L-mycarose involves a sequence that includes C3 methylation and C5 epimerization, followed by reduction steps.

A notable example relevant to L-mycarose biosynthesis is the heterodimeric complex formed by MegBIIa and MegBIIb from Micromonospora megalomicea ncl.ac.uknih.govacs.orgresearchgate.net. These enzymes, belonging to the aldo-keto reductase (AKR12) superfamily, have been identified as C3-ketoreductases crucial for L-mycarose formation nih.gov. Intriguingly, neither MegBIIa nor MegBIIb is catalytically active as a monomer; functional C3-ketoreductase activity is observed only when they form a 1:1 heterodimeric complex nih.gov. This complex likely acts on a C3-keto intermediate, reducing it to introduce the correct stereochemistry or facilitate subsequent steps leading to the 3-methyl group characteristic of L-mycarose.

The broader pathway for L-mycarose synthesis involves dTDP-4-keto-6-deoxy-α-D-glucose as a key intermediate. This is then acted upon by other enzymes, including a methyltransferase (e.g., TylC3) and epimerases/reductases (e.g., TylK and TylC2), to ultimately produce dTDP-β-L-mycarose nih.govoup.comnih.govacs.org. The specific role of a C3-ketoreductase, as exemplified by the MegBIIa:MegBIIb heterodimer, is to ensure the correct stereochemical outcome at the C3 position, which is essential for the identity of L-mycarose.

Compound List:

this compound

dTTP

α-D-glucose 1-phosphate

dTDP-α-D-glucose

Pyrophosphate

dTDP-4-keto-6-deoxy-D-glucose

NAD⁺

NADH

dTDP-L-rhamnose

UTP

CDP-D-glucose

CDP-D-xylose

CDP-4-keto-6-deoxyglucose

dTDP-D-xylose

L-mycarose

TDP-4-keto-6-deoxy-α-D-glucose

TDP-β-L-mycarose

TylC2 (enzyme)

TylK (enzyme)

TylC3 (enzyme)

MegBIIa (enzyme)

MegBIIb (enzyme)

RfbA (enzyme)

RfbB (enzyme)

OleS (enzyme)

TylA1 (enzyme)

OleE (enzyme)

TylA2 (enzyme)

DesIV (enzyme)

Methyltransferases (e.g., TylC3)

Methyltransferases are pivotal enzymes in modifying deoxysugar intermediates, often introducing methyl groups at specific positions that are crucial for biological activity or for directing subsequent enzymatic reactions.

S-Adenosylmethionine (SAM)-Dependent Methylation Mechanism

TylC3 is a well-characterized C-3 methyltransferase involved in the this compound biosynthetic pathway wisc.eduutexas.edu. Like most SAM-dependent methyltransferases, TylC3 utilizes S-adenosylmethionine (SAM) as the methyl group donor wisc.eduannualreviews.orgelifesciences.org. The catalytic mechanism typically involves the abstraction of a proton from the substrate's target carbon (C-3 in this case) by an enzymatic base, forming an enolate or enediolate intermediate. This intermediate then undergoes nucleophilic attack on the methyl group of SAM, leading to the transfer of the methyl group and the release of S-adenosylhomocysteine (SAH) wisc.eduannualreviews.orgnih.gov. Structural studies of related methyltransferases reveal a conserved fold, often a Rossmann fold, that accommodates SAM and the nucleotide-linked sugar substrate wisc.eduelifesciences.org.

Role in Defining Pathway Specificity

The specificity of methyltransferases like TylC3 is paramount in ensuring the correct biosynthesis of this compound. While other enzymes in the pathway, such as epimerases and reductases, may exhibit relaxed substrate specificities, the absolute specificity of TylC3 for its substrate is crucial for directing the pathway towards L-mycarose production as the sole product nih.gov. This precise methylation step prevents the formation of alternative sugar isomers and ensures the integrity of the final antibiotic structure.

Epimerases and Other Modifying Enzymes (e.g., TylK, TylC2)

Epimerases and other modifying enzymes are essential for introducing the characteristic stereochemical features of L-mycarose, particularly at the C-3 and C-5 positions.

Specific Roles in Stereochemical Control

TylK has been identified as a 5-epimerase in the this compound pathway nih.govacs.org. Epimerases catalyze the inversion of configuration at a specific chiral center of a sugar molecule. This stereochemical inversion is often achieved through mechanisms involving transient enolization or the formation of keto intermediates, followed by stereospecific protonation or reduction researchgate.netoup.com. The activity of TylK is crucial for converting intermediates to the correct L-configuration required for L-mycarose. TylC2, as mentioned earlier, functions as a 4-ketoreductase nih.govacs.org. Interestingly, studies have shown that both TylK and TylC2 can exhibit relaxed substrate specificity, highlighting the critical role of TylC3 in maintaining pathway fidelity nih.gov. The precise stereochemical control exerted by these enzymes ensures the formation of the correct deoxy sugar, which is vital for the biological activity of the parent natural product.

Data Tables

| Enzyme Name | Proposed Function | Substrate (Example) | Product (Example) | Key Cofactor/Donor | Notes |

| TylC3 | C-3 Methyltransferase | dTDP-2,6-dideoxy-4-keto-glucose | dTDP-2,6-dideoxy-4-keto-3-C-methyl-glucose | S-Adenosylmethionine (SAM) | Exhibits absolute specificity, crucial for pathway fidelity nih.govwisc.eduutexas.edu. |

| TylK | 5-Epimerase | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-glucose | N/A | Exhibits relaxed substrate specificity nih.govacs.org. |

| TylC2 | 4-Ketoreductase | dTDP-4-keto-6-deoxy-L-glucose | This compound intermediate | NADPH/NADH | Exhibits relaxed substrate specificity nih.govacs.org. |

| RmlB (dTDP-D-glucose 4,6-dehydratase) | Dehydratase | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | NAD+ | Catalyzes oxidation, dehydration, and reduction steps researchgate.netnih.govnih.gov. |

| MegBIIa/MegBIIb | Heterodimeric C3-Ketoreductase | TDP-sugar intermediate | TDP-L-mycarose intermediate | NADPH/NADH | Requires complex formation for activity nih.govacs.org. |

Compound List

this compound

S-Adenosylmethionine (SAM)

S-Adenosylhomocysteine (SAH)

dTDP-D-glucose

dTDP-4-keto-6-deoxy-D-glucose

dTDP-4-keto-6-deoxy-L-glucose

dTDP-3-amino-2,3,6-trideoxy-4-keto-d-glucose

dTDP-L-rhamnose

dTDP-D-fucose

dTDP-L-oleandrose

dTDP-L-megosamine

dTDP-D-desosamine

dTDP-L-daunosamine

dTDP-D-mycarose

dTDP-4-keto-2,6-dideoxy-D-glucose

dTDP-D-olivose

dTDP-6-deoxy-D-allose

this compound III

Genetic Organization and Molecular Biology of Dtdp L Mycarose Biosynthetic Gene Clusters

Identification and Characterization of Genes within Macrolide Biosynthetic Clusters (e.g., ery, meg, tyl)

The genes responsible for dTDP-L-mycarose biosynthesis are typically found clustered together within the larger macrolide BGCs. Although the final sugar product is the same, the specific gene nomenclature and organization can differ between producing organisms. The general enzymatic pathway, however, is conserved. It begins with the common precursor dTDP-4-keto-6-deoxy-D-glucose, which is an intermediate in the biosynthesis of many deoxysugars.

In Saccharopolyspora erythraea, the producer of erythromycin (B1671065), the ery gene cluster contains the genes necessary for L-mycarose synthesis. It has been proposed that two enzymes, EryBVI (a putative 2,3-dehydratase) and EryBII (a putative 2,3-reductase), are involved in the C-2 deoxygenation step. nih.gov

In the tylosin (B1662201) producer Streptomyces fradiae, the mycarose (B1676882) biosynthetic genes are designated as tylC. Sequencing of the tylCK region revealed a set of five tylC genes. nih.gov However, one crucial gene, tylCVI, was found to be located approximately 50 kb away from the main cluster. nih.gov Functional analyses have confirmed the roles of several TylC proteins. For instance, TylK functions as the C-5 epimerase and TylC2 as the C-4 ketoreductase. nih.gov The methyltransferase responsible for adding the characteristic C-3 methyl group is TylC3. nih.gov

The megalomicin (B10785579) (meg) gene cluster from Micromonospora megalomicea also contains a set of genes for deoxysugar biosynthesis, including those for L-mycarose. While much of the research on the meg cluster has focused on the biosynthesis of D-desosamine and L-megosamine, the homologous genes for mycarose synthesis are present. researchgate.netresearchgate.net

The table below summarizes the key genes and their functions in the this compound pathway across different macrolide producers.

| Gene | Organism | Encoded Enzyme/Function | Step in Pathway |

|---|---|---|---|

| eryBVI | Saccharopolyspora erythraea | 2,3-Dehydratase (putative) | C-2 Deoxygenation |

| eryBII | Saccharopolyspora erythraea | 2,3-Reductase (putative) | C-2 Deoxygenation |

| TylX3 | Streptomyces fradiae | 2-Dehydrase | C-2 Deoxygenation |

| TylC1 | Streptomyces fradiae | 3-Reductase | C-2 Deoxygenation |

| TylC3 | Streptomyces fradiae | SAM-dependent C-3 Methyltransferase | C-3 Methylation |

| TylK | Streptomyces fradiae | C-5 Epimerase | C-5 Epimerization |

| TylC2 | Streptomyces fradiae | C-4 Ketoreductase | C-4 Reduction |

| TylCV | Streptomyces fradiae | Mycarosyltransferase | Glycosylation of Aglycone |

Transcriptional Regulation of this compound Pathway Genes

The expression of genes within macrolide BGCs, including those for this compound synthesis, is tightly regulated to coincide with the onset of secondary metabolism. This regulation occurs at the transcriptional level and often involves a complex cascade of pathway-specific activators and repressors.

In Streptomyces fradiae, the regulation of the tylosin BGC is one of the better-characterized systems. A remarkable feature is an "island" of regulatory genes (tylP, tylQ, tylS, tylU) located downstream of the polyketide synthase genes. koreascience.kr These regulators work in concert with another regulator, tylR, which is located over 65 kb away. koreascience.kr The current model suggests that TylR is a primary activator for the transcription of tylosin biosynthetic genes. koreascience.kr The expression of tylR itself is controlled by the interplay between activators (a complex of TylS and TylU) and a repressor (TylQ). koreascience.kr Furthermore, TylP acts as a repressor for tylS and tylQ, and also autoregulates its own expression. koreascience.kr This intricate network ensures that the production of the aglycone, deoxysugars, and modifying enzymes is precisely coordinated. While these regulators control the entire tyl cluster, they consequently govern the expression of the tylC genes required for this compound synthesis.

The arrangement of the tylC genes in S. fradiae into what appear to be two short, divergent operons suggests potential for co-regulation. nih.gov The physical separation of the tylCVI gene from the rest of the tylC genes might provide an additional layer of regulatory control, though the specific mechanisms remain to be fully elucidated. nih.govresearchgate.net

Comparative Genomics of this compound Biosynthesis Across Microorganisms

Comparative analysis of the BGCs from Saccharopolyspora erythraea (ery), Streptomyces fradiae (tyl), and Micromonospora megalomicea (meg) reveals significant insights into the evolution and organization of deoxysugar biosynthetic pathways. While all three clusters encode the necessary functions to produce this compound, there are notable differences in gene arrangement and sequence homology.

The most striking organizational difference is observed in the tyl cluster of S. fradiae, where the mycarose gene tylCVI is physically separated from the other tylC genes by the large polyketide synthase gene complex. nih.gov In contrast, the deoxysugar genes in the ery cluster are generally more contiguously organized. This separation in S. fradiae suggests a possible gene translocation event during the evolution of the cluster.

Homology analysis of the encoded proteins shows conserved domains for specific enzymatic functions. For example, the mycarosyltransferase TylCV from S. fradiae shows similarity to the broader family of macrolide glycosyltransferases (MGTs), which are also involved in antibiotic resistance mechanisms. nih.gov The enzymes responsible for the core pathway steps—methylation, epimerization, and reduction—share sequence similarities across the different clusters, reflecting their common evolutionary origin and biochemical function. However, the enzymes catalyzing the initial C-2 deoxygenation step appear to be more diverse. For instance, the proposed EryBVI/EryBII system in S. erythraea differs from the characterized TylX3/TylC1 system in S. fradiae. nih.govnih.gov

| Feature | Saccharopolyspora erythraea (ery) | Streptomyces fradiae (tyl) | Micromonospora megalomicea (meg) |

|---|---|---|---|

| Mycarose Genes | Designated eryB | Designated tylC | Homologs present within the cluster |

| Gene Organization | Generally contiguous | Mostly clustered, but one gene (tylCVI) is located ~50 kb away | Contains gene sets for multiple deoxysugars (desosamine, megosamine, mycarose) |

| C-2 Deoxygenation System | Putative EryBVI/EryBII system | Characterized TylX3/TylC1 system | Homologs to other systems present |

| Regulatory Scheme | Cluster-specific regulators | Complex cascade involving multiple regulators (TylP, Q, R, S, U) | Cluster-specific regulators |

Heterologous Expression Systems for this compound Pathway Reconstruction

Heterologous expression, the process of expressing genes in a non-native host organism, has become a powerful tool for studying and engineering this compound biosynthesis. Escherichia coli is a commonly used host due to its rapid growth and well-established genetic tools.

Researchers have successfully reconstructed the entire this compound biosynthetic pathway in E. coli. nih.gov This involves cloning all the necessary genes from the native producer, such as S. erythraea or S. fradiae, into expression plasmids and introducing them into an E. coli strain. nih.gov Such efforts serve multiple purposes:

Pathway Elucidation: By expressing different combinations of genes, the specific function of each enzyme in the pathway can be unequivocally confirmed. For example, the functions of TylK (epimerase) and TylC2 (reductase) were verified through functional analysis of the proteins expressed in a heterologous host. nih.gov

Production of Intermediates: Heterologous systems can be engineered to accumulate specific, often unstable, intermediates of the pathway, which is difficult in the native producer. This facilitates detailed biochemical studies of individual enzymatic steps.

Metabolic Engineering and Glycodiversification: Reconstituting the pathway in a host like E. coli that can also produce a macrolide aglycone allows for the creation of novel glycosylated compounds. For instance, the de novo biosynthesis of 3-O-α-mycarosylerythronolide B (MEB) has been achieved in E. coli by co-expressing the genes for erythronolide B synthesis and the this compound pathway. nih.gov Metabolic engineering strategies, such as blocking competing pathways for the precursor glucose-1-phosphate, have been employed to significantly enhance the production titers of these glycosylated products. nih.gov

These heterologous systems provide a versatile platform for overcoming the low yields and complex regulation found in native macrolide producers, paving the way for the engineered biosynthesis of new and potentially improved antibiotics.

Metabolic Engineering and Synthetic Biology Approaches for Dtdp L Mycarose

Enhancing Precursor Supply for dTDP-L-Mycarose Biosynthesis

A primary challenge in producing complex glycosylated natural products is the limited intracellular supply of the necessary sugar precursors. Strategies to boost precursor availability for this compound biosynthesis focus on increasing the flux through the pathway and minimizing its diversion into competing metabolic routes.

Overexpression of Upstream Pathway Genes (e.g., rfbA, rfbB)

The initial steps in this compound biosynthesis involve the conversion of glucose-1-phosphate (G1P) into TDP-glucose (dTDP-glucose) and subsequently into TDP-4-keto-6-deoxyglucose (TKDG), a central intermediate for many deoxysugar pathways. Key enzymes in this conversion include glucose-1-phosphate thymidylyltransferase (rfbA) and TDP-glucose 4,6-dehydratase (rfbB). Overexpressing these genes has proven effective in channeling G1P towards this compound synthesis.

For instance, in Escherichia coli, co-overexpression of rfbA and rfbB from E. coli significantly enhanced the production of 3-O-α-mycarosylerythronolide B (MEB), a direct glycosylation product of this compound. This resulted in a 17% increase in MEB titer, from 41.2 mg/L to 48.3 mg/L nih.govnih.gov. In separate studies, the overexpression of rfbA alone in Streptomyces coelicolor led to a more than 100-fold improvement in MEB production, highlighting its critical role oup.com. These findings underscore the importance of reinforcing the early steps of the this compound pathway to ensure adequate precursor supply.

| Intervention | Host Strain | Outcome (MEB Titer) | Fold Increase | Reference |

| Parental Strain | E. coli BAP230 | ~5 mg/L | 1x | nih.govnih.gov |

| Overexpression of rfbA and rfbB | E. coli | 48.3 mg/L | ~11.5x | nih.govnih.gov |

| Overexpression of rfbA | S. coelicolor | N/A | >100-fold | oup.com |

| Blocking competing pathways (Triple KO) | E. coli QC13 | 41.2 mg/L | 9.8x | nih.govnih.gov |

| Blocking pathways + rfbA/rfbB OE | E. coli | 48.3 mg/L | 11.5x | nih.govnih.gov |

Blocking Competing Metabolic Pathways for Glucose-1-Phosphate

Glucose-1-phosphate (G1P) serves as a central precursor not only for dTDP-sugars but also for other essential metabolic pathways, including glycolysis and glycogen (B147801) synthesis nih.govuomustansiriyah.edu.iqmit.edu. To maximize the flux of G1P towards this compound, competing pathways that consume G1P or its downstream derivatives must be attenuated. For instance, blocking glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which utilize glucose-6-phosphate (G6P) derived from G1P, can significantly enhance the intracellular pool of precursors for deoxysugar biosynthesis nih.govnih.gov.

Studies have demonstrated that the deletion of key genes in these competing pathways, such as pgi (encoding phosphoglucose (B3042753) isomerase) and zwf (encoding glucose-6-phosphate dehydrogenase), can effectively redirect metabolic flux. In E. coli, the creation of a triple knockout strain that blocked competing pathways for G1P resulted in a substantial increase in MEB production, reaching 41.2 mg/L, a nearly 9.8-fold improvement over the parental strain nih.govnih.govresearchgate.netlinkresearcher.comresearchgate.net. This strategy is foundational for increasing precursor availability.

| Intervention | Host Strain | MEB Titer (mg/L) | Fold Increase | Reference |

| Parental Strain | E. coli | ~5 | 1x | nih.govnih.gov |

| Blocking competing pathways (e.g., glycolysis, PPP) | E. coli QC13 | 41.2 | 9.8x | nih.govnih.govresearchgate.netlinkresearcher.comresearchgate.net |

Optimization of this compound Pathway Gene Expression in Heterologous Hosts

The efficient expression of the entire this compound biosynthetic pathway in a heterologous host, such as E. coli or Streptomyces coelicolor, is critical for its successful implementation. This involves careful design of genetic constructs and precise control over gene expression.

Construction of Engineered Operons

To ensure coordinated expression and efficient metabolic flux through the multi-gene this compound pathway, genes are often assembled into engineered operons. These operons can be designed for expression from plasmids or integrated into the host's chromosome. For example, the seven genes required for converting G1P to this compound, along with genes for mycarosyltransferase and a 6-hydroxylase, have been successfully cloned into synthetic operons for expression in E. coli asm.orgresearchgate.net. Similarly, plasmids containing TDP-L-mycarose pathway genes from various bacterial sources have been constructed and utilized in E. coli nih.gov. This approach simplifies the genetic burden on the host and allows for more predictable expression levels of the entire pathway.

Application of CRISPRi for Pathway Modulation

CRISPR interference (CRISPRi) has emerged as a powerful tool for fine-tuning gene expression and metabolic flux. By employing CRISPRi systems, specific genes or entire pathways that compete for precursors or negatively impact this compound production can be precisely downregulated. In E. coli, CRISPRi has been successfully applied to repress competing pathways, such as glycolysis and the TDP-L-rhamnose pathway, thereby further promoting the biosynthesis of this compound nih.govnih.govresearchgate.netlinkresearcher.com. This strategy, when combined with precursor supply enhancement, has led to significant improvements in the production of downstream products like MEB nih.govnih.govresearchgate.netlinkresearcher.com.

Combinatorial Biosynthesis and Glycodiversification Strategies Utilizing this compound

The this compound pathway enzymes, particularly those involved in later steps like epimerization and reduction, can exhibit relaxed substrate specificity nih.gov. This promiscuity offers opportunities for glycodiversification, enabling the creation of novel analogues of existing natural products by modifying their sugar moieties. By combining different glycosyltransferases with various dTDP-activated deoxysugars, including those derived from engineered mycarose (B1676882) pathways, researchers can generate libraries of new glycosylated compounds with potentially altered or enhanced bioactivities nih.govacs.orgresearchgate.netacs.orggavinpublishers.com. This combinatorial approach leverages the flexibility of deoxysugar biosynthesis machinery to explore chemical diversity.

Compound List

this compound

Glucose-1-phosphate (G1P)

TDP-glucose

TDP-4-keto-6-deoxyglucose (TKDG)

3-O-α-mycarosylerythronolide B (MEB)

TDP-L-rhamnose

TDP-D-desosamine

Introduction of Heterologous Glycosyltransferases for Novel Glycosylation

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of saccharide moieties from an activated nucleotide sugar donor, such as this compound, to a nucleophilic glycosyl acceptor molecule (aglycone) researchgate.netuzh.chwikipedia.org. This enzymatic step is fundamental for the biological activity of many natural products, as the sugar substituents often play critical roles in target binding and efficacy nih.govresearchgate.netresearchgate.net.

To achieve the biosynthesis of glycosylated natural products containing this compound in heterologous hosts like Escherichia coli, synthetic biology strategies typically involve the co-expression of both the deoxysugar biosynthetic pathway and the relevant glycosyltransferases gavinpublishers.comgavinpublishers.comnih.govnih.gov. This approach enables the de novo synthesis of the activated sugar precursor within the host, followed by its enzymatic attachment to a target aglycone. For example, the production of 3-O-α-mycarosylerythronolide B (MEB) has been successfully reconstituted in E. coli by integrating the necessary this compound biosynthetic machinery and the specific glycosyltransferases responsible for its attachment to the erythronolide B aglycone nih.govnih.gov.

Several glycosyltransferases have been identified and utilized for the glycosylation of macrolide antibiotics with this compound. Enzymes like EryBV, involved in erythromycin (B1671065) biosynthesis, are key for transferring this compound to aglycones such as 6-deoxyerythronolide B (6-dEB) gavinpublishers.comgavinpublishers.com. Furthermore, the VinC glycosyltransferase, originally characterized in the vicenistatin (B134152) biosynthetic pathway, has demonstrated a notable ability to accept both the α- and β-anomers of this compound, facilitating the formation of different glycosidic linkages with vicenilactam acs.org. Other GTs, such as SelSV and PenSV, have been investigated for their potential to glycosylate amphotericin B with L-mycarose, showcasing the broad applicability of these enzymes in glycodiversification strategies mdpi.com.

A significant challenge in these heterologous systems is ensuring an adequate supply of the this compound precursor and optimizing the activity and specificity of the glycosyltransferase to achieve high yields of the desired glycosylated product nih.govnih.govnih.gov.

Key Enzymes in this compound Biosynthesis and Related Pathways

| Enzyme Name | Associated Pathway/Organism | Function | Substrate | Product | Notes |

| TylK | Tylosin (B1662201) pathway (Streptomyces fradiae) | 5-epimerase | dTDP-4-keto-6-deoxyglucose | dTDP-6-deoxy-D-allose | Exhibits relaxed substrate specificity acs.orgnih.gov |

| TylC2 | Tylosin pathway (Streptomyces fradiae) | 4-ketoreductase | dTDP-6-deoxy-D-allose | This compound | Exhibits relaxed substrate specificity acs.orgnih.gov |

| TylC3 | Tylosin pathway (Streptomyces fradiae) | Methyltransferase | Intermediate of L-mycarose pathway | L-mycarose precursor | Absolute specificity crucial for pathway outcome acs.orgnih.gov |

| GerF | Mycinose (B1239270) pathway (Streptomyces sp. KCTC 0041BP) | 3-epimerase | dTDP-4-keto-6-deoxyglucose | dTDP-6-deoxy-β-d-allose | Involved in mycinose biosynthesis oup.com |

| GerK1 | Mycinose pathway (Streptomyces sp. KCTC 0041BP) | 4-keto-6-deoxyglucose reductase | dTDP-4-keto-6-deoxyglucose | dTDP-6-deoxy-β-d-allose | Catalyzes reduction at C4 keto with axial OH at C3 oup.com |

Metabolic Engineering for Enhanced MEB Production in E. coli

| Engineering Strategy | Host Organism | Target | Result/Titer | Reference |

| Blocking precursor pathways (e.g., pgi, zwf knockouts) | E. coli | Increased precursor availability for TDP-L-mycarose | 41.2 mg/L MEB (9.8-fold increase over parental) | nih.govnih.gov |

| Overexpression of rfbA and rfbB | E. coli | Enhanced dTDP-glucose synthesis | 48.3 mg/L MEB | nih.govnih.gov |

| CRISPRi-mediated repression of glycolysis and TDP-L-rhamnose pathway | E. coli | Promoted TDP-L-mycarose biosynthesis | Further increase in MEB production | nih.govnih.gov |

Glycosyltransferases (GTs) Involved in this compound Glycosylation

| GT Name | Origin/Associated Pathway | Sugar Donor | Acceptor/Product | Key Feature |

| VinC | Vicenistatin biosynthesis | This compound | Vicenilactam | Accepts both α- and β-anomers of this compound; broad specificity acs.org |

| SelSV | Selvamicin biosynthesis | This compound | Amphotericin B (potential) | Explored for glycosylation of amphotericin B mdpi.com |

| PenSV | Nystatin (B1677061) biosynthesis | This compound | Amphotericin B (potential) | Explored for glycosylation of amphotericin B mdpi.com |

| EryBV | Erythromycin biosynthesis | This compound | 6-deoxyerythronolide B (6-dEB) | Involved in erythromycin glycosylation gavinpublishers.comgavinpublishers.com |

Engineering Glycosyltransferase Substrate Specificity for this compound Variants

The precise substrate specificity of glycosyltransferases is a critical determinant in the biosynthesis of glycosylated natural products. It dictates not only which sugar is transferred but also the specific linkage formed and the position on the aglycone, thereby profoundly influencing the compound's biological activity acs.orgresearchgate.netnih.gov. In the context of this compound, understanding the specificity of enzymes involved in its own biosynthesis, as well as those that transfer it, is key to both pathway elucidation and engineering efforts. For instance, within the tylosin biosynthetic pathway, while enzymes like TylK (a 5-epimerase) and TylC2 (a 4-ketoreductase) exhibit a degree of substrate promiscuity, the absolute specificity of TylC3 (a methyltransferase) is essential for the correct formation of this compound acs.orgnih.gov.

Engineering glycosyltransferases to modify their substrate specificity offers a powerful strategy for generating novel glycosylated compounds with potentially enhanced or altered bioactivities researchgate.netubc.ca. Several approaches are employed to achieve this:

Directed Evolution and Random Mutagenesis: These techniques involve introducing random mutations into the genes encoding glycosyltransferases. The resulting mutant enzymes are then screened or selected for altered substrate preferences or improved catalytic efficiency towards specific dTDP-sugar donors or aglycone acceptors ubc.ca.

Structure-Based Design: By elucidating the three-dimensional structure of a glycosyltransferase, researchers can rationally design amino acid substitutions within the active site. These modifications can alter substrate binding affinity and catalytic mechanisms, leading to changes in specificity ubc.ca. Computational methods, including machine learning, are also being developed to predict and understand the factors that govern GT substrate specificity biorxiv.org.

The inherent promiscuity of certain glycosyltransferases presents opportunities for engineering. The VinC enzyme, for example, demonstrates a broad substrate specificity by accepting both the α- and β-anomers of this compound, enabling the formation of distinct glycosidic bonds acs.org. This natural flexibility highlights the potential for manipulating such enzymes to produce diverse glycosylated products. Studies on other deoxysugar pathways have also identified enzymes with relaxed specificities, suggesting that similar engineering strategies could be applied to GTs involved with this compound acs.orgnih.govnih.gov.

By precisely tuning the specificity of glycosyltransferases, it becomes possible to create libraries of novel glycosylated natural products. This process, known as glycodiversification, is invaluable for exploring structure-activity relationships and for developing new therapeutic agents by systematically varying the sugar moieties attached to known aglycones researchgate.netresearchgate.netnih.govubc.ca.

Compound List:

this compound

dTDP-glucose

dTDP-4-keto-6-deoxyglucose

dTDP-6-deoxy-β-d-allose

dTDP-L-rhamnose

dTDP-olivose

dTDP-L-noviose

dTDP-D-mycaminose

dTDP-D-desosamine

dTDP-L-oleandrose

dTDP-L-megosamine

dTDP-D-forosamine

dTDP-D-angolosamine

dTDP-L-daunosamine

6-deoxyerythronolide B (6-dEB)

3-O-α-mycarosylerythronolide B (MEB)

Erythromycin

Tylosin

Vicenistatin

Amphotericin B

Vicenilactam

L-mycarose

D-desosamine

L-megosamine

Glucose-1-phosphate

Role of Dtdp L Mycarose As a Glycosyl Donor in Natural Product Assembly

Glycosyltransferases Responsible for dTDP-L-Mycarose Transfer (e.g., EryBV, VinC, TylCV/TylC5)

Several glycosyltransferases (GTs) have been identified and characterized for their role in transferring L-mycarose from this compound to various aglycone scaffolds. Among the most studied are EryBV from the erythromycin (B1671065) biosynthesis pathway, VinC from the vicenistatin (B134152) pathway, and TylCV (also known as TylC5) from the tylosin (B1662201) pathway. These enzymes exhibit a fascinating blend of specificity and promiscuity, which has implications for both natural product biosynthesis and the generation of novel bioactive compounds through glycodiversification.

Specificity Towards Aglycone Substrates

The substrate specificity of these glycosyltransferases towards their aglycone acceptors is a critical determinant of the final natural product structure.

EryBV: This enzyme, found in Saccharopolyspora erythraea, is responsible for attaching L-mycarose to the C-3 hydroxyl group of the erythronolide B (EB) macrocyclic core during erythromycin biosynthesis. enzyme-database.org While EryBV displays a strong preference for its natural substrate, erythronolide B, some studies have shown it can accept a limited number of alternative substrates. google.comacs.org This restricted promiscuity is a key factor in maintaining the fidelity of erythromycin production.

VinC: The glycosyltransferase VinC, from the vicenistatin biosynthesis pathway, demonstrates remarkably broad substrate specificity. acs.orgnih.gov It naturally catalyzes the transfer of dTDP-α-D-vicenisamine to vicenilactam. nih.gov However, in vitro studies have revealed that VinC can utilize a variety of dTDP-sugars, including this compound, and transfer them to different aglycone acceptors. acs.orgnih.gov This flexibility makes VinC a valuable tool for chemoenzymatic synthesis and the creation of diverse glycosylated compounds. nih.govevitachem.com

TylCV/TylC5: Involved in the biosynthesis of the macrolide antibiotic tylosin in Streptomyces fradiae, TylCV/TylC5 catalyzes the transfer of L-mycarose to demethyllactenocin. enzyme-database.orggenome.jpamericanchemicalsuppliers.com This enzyme is part of a multi-step glycosylation process and its activity is crucial for the subsequent enzymatic modifications that lead to the mature tylosin molecule. The activity of TylCV can be significantly enhanced by an accessory protein, TylM3. enzyme-database.org

| Enzyme | Natural Aglycone Substrate | Organism | Reference |

| EryBV | Erythronolide B | Saccharopolyspora erythraea | enzyme-database.org |

| VinC | Vicenilactam | Not specified | acs.orgnih.gov |

| TylCV/TylC5 | Demethyllactenocin | Streptomyces fradiae | enzyme-database.orggenome.jp |

Mechanism of Glycosidic Bond Formation

Glycosyltransferases catalyze the formation of a glycosidic bond between the anomeric carbon of the sugar donor (L-mycarose) and a nucleophilic group (typically a hydroxyl group) on the aglycone acceptor. The general mechanism involves the activation of the sugar donor, this compound, within the enzyme's active site.

The reaction typically proceeds through a mechanism that results in either inversion or retention of the stereochemistry at the anomeric carbon. For many glycosyltransferases, including those in the GT-B superfamily like OleD, the mechanism often involves an SN2-like displacement where the aglycone's hydroxyl group attacks the anomeric carbon of the dTDP-sugar, leading to the displacement of the dTDP leaving group and inversion of stereochemistry. rsc.org However, retaining glycosyltransferases utilize a double displacement mechanism involving a covalent glycosyl-enzyme intermediate or an SNi-like mechanism. rsc.org

In the case of VinC, it has been observed to catalyze the formation of both α- and β-glycosides from the corresponding β- and α-anomers of dTDP-2-deoxy-D-sugars, respectively. acs.orgnih.gov This suggests a flexible catalytic mechanism. One proposed mechanism to explain the formation of an axially oriented glycosidic bond from an equatorially oriented dTDP-sugar involves a conformational change of the dTDP-sugar to a boat conformation during the transfer reaction. acs.orgnih.gov

Incorporation of L-Mycarose into Macrolide Antibiotics

The attachment of L-mycarose is a pivotal step in the biosynthesis of several medically significant macrolide antibiotics. This glycosylation event is often a prerequisite for subsequent tailoring reactions that ultimately yield the fully active compound.

Erythromycin Biosynthesis: Role of this compound in Erythronolide Glycosylation

In the biosynthesis of erythromycin, the macrolactone ring, erythronolide B (EB), is first synthesized by a polyketide synthase. nih.gov The glycosyltransferase EryBV then catalyzes the transfer of L-mycarose from dTDP-β-L-mycarose to the C-3 hydroxyl group of EB, forming 3-α-L-mycarosylerythronolide B (MEB). enzyme-database.orgnih.gov This is the initial glycosylation step. Following this, a second sugar, D-desosamine, is attached to the C-5 hydroxyl of MEB. nih.govnih.gov Further tailoring steps, including hydroxylation and methylation of the mycarose (B1676882) moiety to form cladinose, lead to the final erythromycin A molecule. nih.govresearchgate.net The presence of the mycarose sugar is crucial for the antibiotic's ability to bind to the bacterial ribosome and inhibit protein synthesis. nih.gov

Tylosin Biosynthesis: L-Mycarose Transfer to Demethyllactenocin

The biosynthesis of tylosin, a 16-membered macrolide, also involves the crucial addition of L-mycarose. jmb.or.kr The aglycone, tylactone, undergoes several modifications before glycosylation. The glycosyltransferase TylCV (or TylC5) transfers L-mycarose from dTDP-β-L-mycarose to the C-4' position of demethyllactenocin, an intermediate in the pathway, to produce demethylmacrocin. enzyme-database.orggenome.jpgenome.jp This step is essential for the subsequent attachment of other sugar moieties, D-mycaminose and D-mycinose, and further enzymatic modifications that result in the final tylosin structure. jmb.or.kr The biosynthesis of this compound itself is a multi-step enzymatic process starting from TDP-D-glucose. nih.gov

Megalomicin (B10785579) Biosynthesis: Contribution to Sugar Moiety Assembly

Megalomicins are a family of 14-membered macrolide antibiotics that are structurally related to erythromycin. nih.gov A key difference is the presence of a third sugar, L-megosamine, in addition to L-mycarose and D-desosamine. nih.gov The biosynthesis of megalomicin is believed to proceed through intermediates of the erythromycin pathway. asm.org The attachment of L-mycarose to the erythronolide B core is an early and essential step, catalyzed by the glycosyltransferase MegBV, which is homologous to EryBV. nih.govnih.gov This initial glycosylation with mycarose is critical for the subsequent addition of D-desosamine and finally L-megosamine by their respective glycosyltransferases, ultimately leading to the formation of the megalomicin family of compounds. evitachem.comnih.gov

| Antibiotic | Aglycone Intermediate | Glycosyltransferase | Product of Mycarosylation | Reference |

| Erythromycin | Erythronolide B | EryBV | 3-α-L-mycarosylerythronolide B | enzyme-database.orgnih.gov |

| Tylosin | Demethyllactenocin | TylCV/TylC5 | Demethylmacrocin | enzyme-database.orggenome.jp |

| Megalomicin | Erythronolide B | MegBV | 3-α-L-mycarosylerythronolide B | nih.govnih.gov |

Vicenistatin Biosynthesis: Substrate Flexibility of VinC with this compound

Vicenistatin is a 20-membered macrocyclic lactam antibiotic with antitumor properties, originally isolated from Streptomyces halstedii. nih.govmdpi.com Its biosynthesis involves a crucial glycosylation step catalyzed by the glycosyltransferase VinC. nih.gov The natural substrate for VinC is dTDP-α-D-vicenisamine, which it attaches to the vicenilactam aglycone. nih.gov However, detailed in vitro studies have revealed that VinC possesses remarkable substrate flexibility, enabling it to utilize a range of alternative sugar donors, including this compound. nih.govacs.org

Research has established that VinC can effectively catalyze glycosyl transfer reactions using this compound. acs.org Specifically, the enzyme recognizes and transfers the L-mycarose moiety from the activated sugar donor to the vicenilactam acceptor. nih.gov An unusual characteristic of VinC is its ability to accept both anomers of the sugar donor. When supplied with the α-anomer of this compound, VinC catalyzes the formation of a β-glycoside. nih.govacs.org Conversely, and notably, the enzyme can also utilize the β-anomer of this compound to generate an α-glycoside. acs.orgresearchgate.net This dual anomeric flexibility is a rare trait among glycosyltransferases.

This broad substrate specificity is not limited to this compound. In vitro assays demonstrated that VinC also shows activity with other dTDP-2-deoxy-D-sugars, such as dTDP-digitoxose, dTDP-olivose, and dTDP-2-deoxyglucose, in all cases producing the corresponding β-glycosides from the α-anomeric donors. nih.govresearchgate.net The proposed mechanism to explain the formation of an axially oriented glycosidic bond from an equatorially oriented dTDP-sugar donor suggests a conformational change of the sugar into a boat-like conformation during the enzymatic reaction. nih.govacs.org This catalytic promiscuity of VinC has been exploited for glycodiversification, allowing for the chemoenzymatic synthesis of novel glycosylated vicenistatin analogues. acs.org

| NDP-Sugar Donor (Anomer) | Aglycon Acceptor | Product | Reference |

|---|---|---|---|

| dTDP-α-D-vicenisamine (Natural Substrate) | Vicenilactam | Vicenistatin (β-glycoside) | nih.gov |

| dTDP-α-L-mycarose | Vicenilactam | Mycarosylated Vicenilactam (β-glycoside) | nih.govacs.org |

| dTDP-β-L-mycarose | Vicenilactam | Mycarosylated Vicenilactam (α-glycoside) | nih.govacs.org |

| dTDP-α-D-digitoxose | Vicenilactam | Digitoxosylated Vicenilactam (β-glycoside) | nih.gov |

| dTDP-α-D-olivose | Vicenilactam | Olivosylated Vicenilactam (β-glycoside) | nih.gov |

| dTDP-α-D-2-deoxyglucose | Vicenilactam | 2-deoxyglucosylated Vicenilactam (β-glycoside) | nih.gov |

Glycosylation of Polyene Macrolides with L-Mycarose

Polyene macrolides are a major class of antifungal agents characterized by a large macrolactone ring containing a series of conjugated double bonds. nih.gov While most are glycosylated with the aminodeoxysugar D-mycosamine, a number of polyenes feature additional sugar moieties, including L-mycarose. nih.govresearchgate.net The attachment of L-mycarose represents a secondary glycosylation event that can modify the properties of the parent compound. nih.gov

In the biosynthesis of certain nystatin (B1677061) analogues produced by Streptomyces noursei, L-mycarose has been identified as a modifying sugar. researchgate.netnih.gov These mycarosylated glyco-analogues feature the L-mycarose unit attached to the C35 hydroxyl group of the nystatin macrolactone ring. researchgate.netucd.ie This secondary glycosylation occurs in addition to the primary mycosamine (B1206536) sugar, resulting in a polyene decorated with two unlinked monosaccharides. nih.govresearchgate.net The presence of this second sugar can influence the molecule's pharmacological properties, potentially by improving water solubility. nih.gov While the biosynthetic pathway for this compound has been characterized, the specific glycosyltransferase responsible for attaching it to the nystatin aglycone in S. noursei has not been definitively identified. nih.govucd.ie Other polyenes, such as candidin, can be modified with similar neutral deoxysugars like L-digitoxose at the equivalent position. researchgate.net

| Polyene Macrolide | Modifying Sugar | Attachment Site | Producing Organism | Reference |

|---|---|---|---|---|

| Nystatin Analogue (NYST1070) | L-Mycarose | C-35 | Streptomyces noursei | nih.gov |

| Minor Nystatin Analogues | L-Mycarose | C-35 | Streptomyces noursei | researchgate.net |

Advanced Research Methodologies in Dtdp L Mycarose Investigation

In vitro Reconstitution of Biosynthetic Pathways

Researchers have successfully reconstituted the enzymatic pathways for the synthesis of dTDP-activated deoxysugars, including those related to dTDP-L-mycarose. acs.orgresearchgate.net In a typical setup, the genes encoding the biosynthetic enzymes are cloned into expression vectors, and the proteins are overexpressed in a host organism like Escherichia coli. acs.org The enzymes are then purified, often using affinity tags, and combined in a reaction vessel with the necessary substrates and cofactors to produce the final product. acs.org

For instance, the in vitro synthesis of dTDP-L-daunosamine, a related deoxysugar, was achieved using eight purified enzymes from various microbial sources. acs.orgresearchgate.net This reconstituted pathway allowed for the identification of reaction bottlenecks and competing side reactions, providing valuable insights into the efficiency of the natural pathway. acs.orgresearchgate.net Such systems also serve as platforms for the combinatorial biosynthesis of novel dTDP-activated sugars by introducing enzymes from different pathways. acs.orgresearchgate.net

Enzymatic Synthesis and Bioconversion Experiments

Enzymatic synthesis offers a chemo-enzymatic approach to produce this compound and its precursors. This method leverages the high specificity and efficiency of enzymes to carry out complex chemical transformations. A notable example is the two-stage, one-pot enzymatic synthesis of this compound from thymidine (B127349) and glucose-1-phosphate. nih.gov This process utilized a cocktail of eleven enzymes from Escherichia coli, Salmonella typhi, and Streptomyces fradiae to achieve the multi-step conversion. nih.gov

Bioconversion experiments, on the other hand, utilize whole microbial cells or cell extracts to transform a supplied substrate into a desired product. These experiments are crucial for confirming the function of specific genes and pathways in vivo. For example, the activity of the mycarose (B1676882) biosynthetic pathway was confirmed by demonstrating the conversion of exogenously added 6-deoxyerythronolide B (6dEB) to 3-O-α-mycarosylerythronolide B (MEB) in E. coli strains expressing the relevant genes. asm.org Similarly, the function of the desosaminyltransferase EryCIII was confirmed by its ability to glycosylate 3-alpha-mycarosylerythronolide B to produce erythromycin (B1671065) D in a recombinant Streptomyces strain. ebi.ac.uk

Spectroscopic Techniques for Pathway Intermediate Identification (e.g., NMR, LC-MS)

The identification and characterization of transient and low-abundance intermediates are critical for mapping a biosynthetic pathway. High-sensitivity spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for this purpose.

LC-MS and tandem mass spectrometry (LC-MS/MS) are routinely used to detect and identify TDP-sugar intermediates from cell extracts of recombinant strains. nih.govresearchgate.net This technique allows for the separation of complex mixtures and provides mass information that can be used to identify known and novel compounds. For example, LC-MS/MS analysis of cell extracts from E. coli expressing different sets of genes from the megalomicin (B10785579) cluster was used to elucidate the biosynthetic pathway of TDP-L-megosamine by identifying the accumulated TDP-sugar intermediates. nih.gov

NMR spectroscopy provides detailed structural information about purified compounds. oup.com For instance, the structure of purified dTDP-6-deoxy-β-D-allose was confirmed using 1H-NMR and correlation spectroscopy, which allowed for the assignment of all proton signals and the determination of the sugar's stereochemistry. oup.com

| Technique | Application in this compound Research | Key Findings |

| LC-MS/MS | Identification of TDP-sugar intermediates in cell extracts. | Elucidation of the enzymatic steps in the biosynthesis of related deoxysugars like TDP-L-megosamine and TDP-D-desosamine. nih.govresearchgate.net |

| NMR | Structural elucidation and stereochemical assignment of purified pathway intermediates. | Confirmation of the structure of intermediates like dTDP-6-deoxy-β-D-allose. oup.com |

Gene Deletion and Overexpression Strategies in Producer Strains

Genetic manipulation of the producer strains is a cornerstone of research into biosynthetic pathways and for metabolic engineering to improve product yields. These strategies involve the targeted deletion (knockout) of specific genes or the enhancement of their expression (overexpression).

Gene deletion studies have been instrumental in elucidating the function of genes within the erythromycin biosynthetic cluster. ebi.ac.uk By creating chromosomal mutants with deletions in specific genes (e.g., eryBIV, eryCIV, eryBII), researchers have confirmed their roles in the biosynthesis of dTDP-D-desosamine and this compound by observing the accumulation of specific intermediates like 3-alpha-mycarosyl erythronolide B. ebi.ac.uk Deletion of competing pathways has also been shown to enhance the production of desired compounds. For instance, deleting genes involved in the consumption of TDP-L-mycarose precursors can redirect metabolic flux towards its synthesis. nih.gov

Conversely, overexpression of key biosynthetic genes can significantly increase the production of this compound and the final glycosylated product. For example, overexpressing the genes rfbA (glucose-1-phosphate thymidylyltransferase) and rfbB (TDP-glucose-4,6-dehydratase) in E. coli led to a substantial increase in the production of 3-O-α-mycarosylerythronolide B (MEB). nih.gov Similarly, introducing and expressing the rfbA gene in Streptomyces coelicolor resulted in a more than 100-fold increase in MEB production. oup.com

| Strategy | Target Genes | Organism | Outcome |

| Gene Deletion | eryBIV, eryCIV, eryBII | Saccharopolyspora erythraea | Accumulation of 3-alpha-mycarosyl erythronolide B, confirming gene function. ebi.ac.uk |

| Gene Deletion | wecE, vioA, rmlC | Escherichia coli | Strengthened biosynthesis of TDP-L-mycarose and TDP-D-desosamine. nih.gov |

| Gene Overexpression | rfbA, rfbB | Escherichia coli | Increased production of 3-O-α-mycarosylerythronolide B. nih.gov |

| Gene Overexpression | rfbA | Streptomyces coelicolor | Over 100-fold increase in MEB production. oup.com |

Computational Approaches for Pathway Prediction and Enzyme Engineering

Computational methods are increasingly being used to predict biosynthetic pathways and to guide enzyme engineering efforts. Bioinformatic analysis of gene clusters can provide initial hypotheses about the function of uncharacterized genes based on homology to known enzymes. d-nb.info For example, the biosynthetic pathway for virenose, a methylated deoxysugar, was predicted in silico by identifying genes in the Coxiella burnetii genome that were homologous to enzymes involved in known deoxysugar biosynthetic pathways, including the mycarose pathway. d-nb.info

Computational modeling can also be used to identify metabolic bottlenecks and to predict the effects of genetic modifications. researchgate.net For instance, metabolic models can simulate the flux through different pathways and identify gene deletion or overexpression targets that are likely to increase the production of a desired compound. researchgate.net

Furthermore, computational approaches are valuable for enzyme engineering. By modeling the structure of an enzyme and its interaction with a substrate, researchers can identify specific amino acid residues to mutate in order to alter the enzyme's substrate specificity or catalytic activity. This has significant potential for creating novel glycosylated compounds through "glycodiversification". mdpi.com

Future Research Directions and Translational Applications in Bioactive Compound Discovery

Discovery of Novel dTDP-L-Mycarose Biosynthetic Enzymes and Pathways

The discovery of new enzymes and pathways related to this compound is fundamental to expanding the toolbox for synthetic biology and glycoengineering. While the primary biosynthetic pathway in Streptomyces fradiae, the producer of tylosin (B1662201), has been characterized, the vast microbial genomic landscape remains a largely untapped resource for novel biocatalysts.

Future research efforts are centered on genome mining of various microorganisms, particularly Actinomycetes, to identify novel biosynthetic gene clusters (BGCs) for deoxysugars. mdpi.comsciencedaily.com These BGCs may encode enzymes with alternative substrate specificities, improved catalytic efficiencies, or novel functionalities that can be harnessed for biotechnological applications. Techniques such as MS-guided genome mining, which connects glycosylated natural products directly to their biosynthetic genes, can accelerate the discovery of pathways producing mycarose-like sugars. nih.gov By identifying and characterizing these new enzymes—such as glycosyltransferases, epimerases, and reductases—researchers can gain new tools for creating diverse sugar moieties. nih.govnih.gov The discovery of a complete set of tylC genes in the S. fradiae genome, responsible for mycarose (B1676882) biosynthesis, provides a blueprint for what to search for in other organisms. nih.gov

Rational Design of Modified this compound Derivatives

Rational design aims to create novel this compound derivatives by modifying the known biosynthetic pathway or its enzymes. This approach allows for the production of "unnatural" natural products with potentially enhanced or novel biological activities. A key area of investigation is the exploitation of enzyme promiscuity. Research has shown that some enzymes in the L-mycarose pathway, such as the 5-epimerase (TylK) and the 4-ketoreductase (TylC2), exhibit relaxed substrate specificity. nih.gov This promiscuity can be exploited to produce analogues of tylosin and other antibiotics. nih.gov

Future work will involve site-directed mutagenesis and directed evolution of these and other pathway enzymes to alter their substrate acceptance and catalytic outcomes. mdpi.commdpi.com For example, modifying the active site of a ketoreductase could change the stereochemistry of a hydroxyl group, leading to a novel sugar. In vitro reconstitution of biosynthetic pathways offers a powerful platform for this type of research. nih.govacs.org By combining enzymes from different deoxysugar pathways, researchers can create chemoenzymatic systems to synthesize a variety of dTDP-activated sugar analogs that are not accessible through traditional chemical synthesis. acs.orggoogle.com This combinatorial biosynthesis approach could yield a library of modified mycarose derivatives, which can then be attached to various aglycones to generate novel glycosylated compounds. nih.gov

Development of High-Throughput Screening for Engineered Biosynthesis

The generation of large libraries of engineered enzymes and novel glycosylated compounds necessitates the development of robust high-throughput screening (HTS) methods. Screening for the desired activity—whether it's the creation of a specific sugar derivative or the successful glycosylation of a target molecule—is often a bottleneck in the discovery pipeline.

Future strategies will focus on developing sensitive and efficient HTS assays tailored for glycosylation reactions. Fluorescence-based assays, where the transfer of a sugar to a fluorescently labeled acceptor molecule can be detected, are a promising avenue. Another approach involves designing screens based on the altered properties of the glycosylated product, such as changes in polarity that allow for separation and detection. Cell-free systems are also being adapted for HTS, enabling the rapid testing of enzyme variants and substrate specificities without the complexities of living cells. These methods will be crucial for rapidly sifting through thousands of mutants to identify enzymes with desired characteristics for producing novel this compound derivatives.

Integration of Omics Data for Systems-Level Pathway Understanding

A comprehensive understanding of how the this compound pathway is regulated and integrated into the host's metabolism is essential for optimizing production and engineering efforts. This requires a systems biology approach, integrating various "omics" data sets, including genomics, transcriptomics, proteomics, and metabolomics.

In Streptomyces fradiae, the biosynthesis of tylosin, and therefore this compound, is controlled by a complex cascade of regulatory genes within the tyl gene cluster. nih.govjmb.or.krnih.gov Future research will focus on building detailed metabolic models that incorporate these regulatory networks. By analyzing multi-omics data, scientists can identify metabolic bottlenecks, understand the flux of precursors into the pathway, and uncover the intricate interplay between primary and secondary metabolism. researchgate.net This systems-level understanding will guide more effective metabolic engineering strategies, such as identifying which genes to overexpress or knock out to enhance the supply of this compound for bioproduction. nih.gov

Sustainable Bioproduction of this compound and its Glycosylated Products

Translating laboratory discoveries into practical applications requires the development of sustainable and economically viable bioproduction platforms. A major challenge in producing glycosylated products in heterologous hosts like Escherichia coli is the insufficient supply of the required sugar units. nih.govmicrobiologyresearch.org

Metabolic engineering is a key strategy to overcome this limitation. Recent studies have demonstrated the successful de novo biosynthesis of a mycarosylated compound, 3-O-α-mycarosylerythronolide B (MEB), in E. coli. nih.gov Production was significantly improved through a multi-pronged engineering approach that involved:

Blocking competing pathways: Deleting genes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway to increase the pool of the precursor glucose-6-phosphate. nih.gov

Overexpressing key pathway genes: Increasing the expression of enzymes that channel precursors towards this compound. nih.gov

CRISPRi-mediated gene repression: Downregulating competing pathways, such as the biosynthesis of TDP-L-rhamnose, to further boost the availability of intermediates for mycarose synthesis. nih.gov

Future research will continue to refine these strategies in both heterologous hosts like E. coli and native producers like Streptomyces. nih.govresearchgate.netdtu.dk The development of robust engineered strains capable of high-titer production of this compound will provide a sustainable supply of this crucial building block for the enzymatic synthesis of existing and novel glycosylated therapeutics. nih.gov

Q & A

Q. How can researchers mitigate bias in this compound studies?

Q. What steps ensure compliance with data management plans (DMPs) for this compound research?

- Methodological Guidance :

- Specify data types (e.g., NMR spectra, kinetic datasets) and preservation formats (e.g., .mnova, .raw) in DMPs .

- Use version-controlled repositories (e.g., GitHub, Zenodo) for code and analytical pipelines .

- Adhere to FAIR principles by assigning DOIs to datasets and linking them to publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro